2-(6-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
Description
2-(6-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide is a brominated indole derivative featuring a 4-methoxybenzyl acetamide side chain.
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H17BrN2O2/c1-23-16-6-2-13(3-7-16)11-20-18(22)12-21-9-8-14-4-5-15(19)10-17(14)21/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
ZTYVBVSPZWCAEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
2-(6-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H17BrN2O2
- Molecular Weight : 373.2 g/mol
- IUPAC Name : 2-(6-bromoindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
- Canonical SMILES : COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN2O2 |
| Molecular Weight | 373.2 g/mol |
| IUPAC Name | 2-(6-bromoindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
| InChI Key | ZTYVBVSPZWCAEU-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that indole derivatives, including those similar to this compound, exhibit significant antitumor properties. A study highlighted that compounds with a bromine substituent on the indole ring demonstrated enhanced antitumor activity against various solid tumors, particularly colorectal and lung cancers . The mechanism of action is believed to involve interference with tubulin polymerization and generation of reactive oxygen species (ROS), which can induce cytotoxic effects in cancer cells.
Antimicrobial Activity
In vitro studies have shown that derivatives of indole can possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. These studies revealed that certain derivatives exhibited potent antibacterial effects with MIC values ranging from 0.22 to 0.25 μg/mL . Furthermore, these compounds demonstrated significant antibiofilm activity, surpassing traditional antibiotics like Ciprofloxacin in efficacy.
Anti-inflammatory Activity
Indole derivatives are also noted for their anti-inflammatory properties. Compounds within this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests a potential therapeutic application in managing inflammatory conditions.
Study 1: Antitumor Efficacy
A study investigated the antitumor effects of various indole derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited tumor growth in vivo, particularly in models of colorectal cancer. The study emphasized the need for further exploration into the structural modifications that enhance potency and selectivity against cancer cells .
Study 2: Antimicrobial Resistance
Another research effort focused on the antimicrobial properties of indole derivatives against resistant strains of bacteria. The study found that certain compounds exhibited synergistic effects when combined with existing antibiotics, significantly lowering their MICs and enhancing their overall efficacy against resistant pathogens .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of 2-(6-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide include:
Key Observations :
- Side Chain Diversity : The 4-methoxybenzyl group contrasts with bulkier substituents like piperazine-pyridine (5l) or sulfonamide (39), which may influence solubility and cellular permeability. For example, 5l’s piperazine-pyridine moiety contributes to its high cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231) .
- Bioactivity Gaps : While compounds like 5l and 10j have reported anticancer activity, the target compound’s biological data remain uncharacterized, highlighting a need for further testing.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 10j (192–194°C) and 5l (116–118°C) show variability influenced by crystallinity and substituent polarity .
Q & A
Q. What are the standard synthetic routes for 2-(6-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide, and what key analytical techniques validate its structure?
The synthesis typically involves amide coupling between a bromo-substituted indole derivative and a 4-methoxybenzylamine precursor. A common approach includes:
- Step 1 : Activation of the carboxylic acid (e.g., via chloroacetyl chloride) to form an intermediate acyl chloride.
- Step 2 : Reaction with 4-methoxybenzylamine under basic conditions (e.g., triethylamine) to form the acetamide backbone.
- Step 3 : Bromination at the 6-position of the indole ring using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .
Structural validation relies on:
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, indole protons at δ 7.0–7.5 ppm) .
- HRMS : Exact mass determination (e.g., [M+H] calculated for CHBrNO: 383.03; observed: 383.04) .
- IR spectroscopy : Amide C=O stretch (~1650–1680 cm) and indole N-H stretch (~3400 cm) .
Q. How can researchers optimize reaction yields for this compound, particularly during bromination and amide coupling?
- Bromination : Use NBS in anhydrous DMF at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (R ~0.4 in ethyl acetate/hexane). Yield improvements (from ~60% to >80%) are achievable by adding a catalytic amount of AIBN .
- Amide Coupling : Employ coupling agents like HATU or EDCI with DMAP to enhance efficiency. Maintain pH 8–9 with triethylamine to stabilize the intermediate .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental data?
- Molecular Docking : Dock the compound into target proteins (e.g., BACE1 or Bcl-2) using AutoDock Vina. The bromo-indole moiety shows strong hydrophobic interactions with active-site residues (e.g., Phe108 in BACE1), while the methoxybenzyl group stabilizes via π-π stacking .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable binding. Compare with experimental IC values (e.g., 0.5–10 µM in kinase assays) to validate predictions .
Q. How do structural modifications (e.g., substituent variations on the indole or benzyl group) affect the compound’s bioactivity?
- Bromine Position : Moving bromine from C6 to C5 reduces anticancer activity (e.g., IC increases from 1.2 µM to >10 µM in MCF-7 cells) due to altered hydrophobic interactions .
- Methoxy Group Replacement : Substituting 4-methoxybenzyl with 4-chlorobenzyl enhances cytotoxicity (e.g., 2.3-fold in HT-29 cells) but reduces solubility .
- Amide Linker : Replacing the acetamide with a sulfonamide decreases metabolic stability (t <30 min in liver microsomes) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Cross-Validation : Compare -NMR data with structurally similar compounds (e.g., N-(4-methoxybenzyl)acetamide derivatives) to identify discrepancies .
- Crystallography : Perform single-crystal X-ray diffraction (as in ) to confirm bond lengths/angles and resolve ambiguity in proton assignments.
- Solvent Effects : Note that DMSO-d vs. CDCl can cause δ shifts up to 0.5 ppm for aromatic protons .
Q. What in vitro assays are most suitable for evaluating this compound’s anticancer or antimicrobial potential?
- Anticancer :
- Antimicrobial :
Q. What are the key stability considerations for long-term storage of this compound?
- Light Sensitivity : Store in amber vials at −20°C; bromo-indole derivatives degrade under UV light (t <7 days at RT) .
- Hygroscopicity : Use desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond in humid conditions .
Methodological Tables
Table 1. Key Spectral Data for Structural Validation
| Technique | Critical Peaks/Values | Reference |
|---|---|---|
| -NMR | δ 7.42 (s, 1H, indole H), δ 4.32 (s, 2H, CH), δ 3.79 (s, 3H, OCH) | |
| HRMS | [M+H]: 383.04 (calc. 383.03) | |
| IR | 1678 cm (C=O), 3410 cm (N-H) |
Table 2. Bioactivity Comparison of Structural Analogues
| Modification | Bioactivity (IC, µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 6-Bromo-indole | 1.2 (MCF-7) | 0.12 | |
| 5-Bromo-indole | >10 (MCF-7) | 0.15 | |
| 4-Chlorobenzyl | 0.8 (HT-29) | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
